6,10-Dithiaspiro[4.5]decane,6-oxide(9CI)
Description
6,10-Dithiaspiro[4.5]decane,6-oxide(9CI) is a spirocyclic compound characterized by a sulfur-containing bicyclic framework. Spiro compounds like this are of interest in medicinal and agrochemical research due to their conformational rigidity, which can enhance binding specificity and metabolic stability.
Properties
CAS No. |
133384-43-7 |
|---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.319 |
IUPAC Name |
6,10$l^{4} |
InChI |
InChI=1S/C8H14OS2/c9-11-7-3-6-10-8(11)4-1-2-5-8/h1-7H2 |
InChI Key |
ORPZCPJFKDXWOH-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)SCCCS2=O |
Synonyms |
6,10-Dithiaspiro[4.5]decane,6-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Heteroatom Variations
6-Thia-2,3-diazaspiro[4.5]decane (9CI)
- Structure : Replaces one sulfur atom with nitrogen (diazaspiro) and retains one sulfur (thia).
- Molecular Formula : C₇H₁₄N₂S (vs. C₈H₁₄S₂O for the target compound).
- The absence of an oxide group reduces polarity compared to the target compound.
- Applications: Not explicitly stated, but diazaspiro compounds are often explored in drug discovery for kinase inhibition or as peptidomimetics .
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane
- Structure : Contains oxygen (oxa) and nitrogen (aza) heteroatoms, with a dichloroacetyl substituent.
- Molecular Formula: C₁₀H₁₅Cl₂NO₂.
- Key Differences : The dichloroacetyl group introduces electronegative chlorine atoms, enhancing stability and agrochemical activity. Used as a safener to protect crops from herbicide toxicity, contrasting with the unsubstituted dithiaspiro oxide’s undefined applications .
1,4-Dithiaspiro[4.5]decane
- Structure : Shares the dithiaspiro core but lacks the oxide group.
- The oxide group in the target compound may alter toxicity or reactivity .
Functional Group and Substituent Comparisons
Oxide vs. Hydroxyl Groups
- 6,10-Dithiaspiro[4.5]decan-2-ol : Features a hydroxyl (-OH) group instead of an oxide (-O-).
- The oxide group in the target compound may offer better oxidative stability .
Halogenated Derivatives
- 8,8-Difluoro-2-azaspiro[4.5]decan-3-one : Incorporates fluorine atoms, which enhance metabolic stability and bioavailability in pharmaceuticals. The target compound’s lack of halogens suggests different reactivity or applications .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Applications |
|---|---|---|---|---|
| 6,10-Dithiaspiro[4.5]decane,6-oxide(9CI) | C₈H₁₄S₂O | 206.33 g/mol | Dithia, oxide | Research (potential agrochemical/pharma) |
| 6-Thia-2,3-diazaspiro[4.5]decane (9CI) | C₇H₁₄N₂S | 170.27 g/mol | Thia, diaza | Drug discovery |
| 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane | C₁₀H₁₅Cl₂NO₂ | 264.14 g/mol | Oxa, aza, dichloro | Safener (agrochemical) |
| 1,4-Dithiaspiro[4.5]decane | C₈H₁₄S₂ | 190.33 g/mol | Dithia | Industrial research |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
